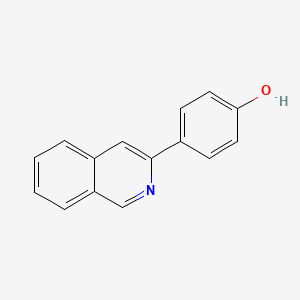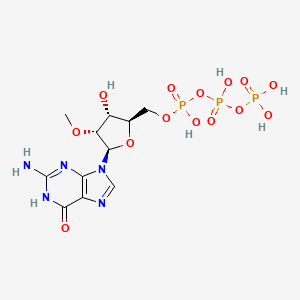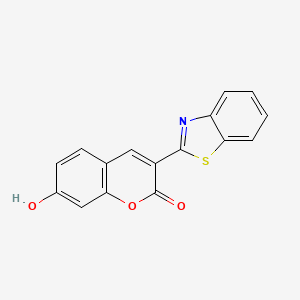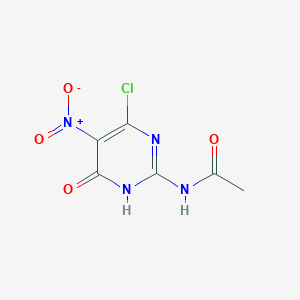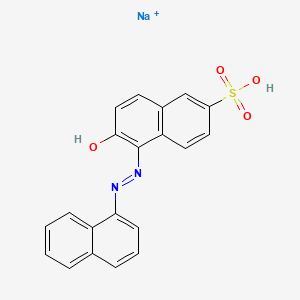
5-chloro-2,3-dibromofluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,3-dibromofluorobenzene is an organic compound with the molecular formula C6H2Br2ClF It is a halogenated derivative of benzene, characterized by the presence of chlorine, bromine, and fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,3-dibromofluorobenzene typically involves halogenation reactions. One common method is the bromination of 5-chloro-2-fluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient and consistent production. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance yield and reduce side reactions . The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dibromofluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Coupling Reactions: Biaryl compounds are commonly formed.
Scientific Research Applications
5-Chloro-2,3-dibromofluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2,3-dibromofluorobenzene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-chloro-5-fluorobenzene: Similar structure but different substitution pattern.
5-Bromo-1,3-dichloro-2-fluorobenzene: Another halogenated benzene derivative with different halogen positions.
Uniqueness
5-Chloro-2,3-dibromofluorobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and properties. This makes it valuable for targeted chemical synthesis and specialized applications in research and industry.
Properties
CAS No. |
92771-38-5 |
|---|---|
Molecular Formula |
C33H45Cl2N3O8S2 |
Molecular Weight |
746.8 g/mol |
IUPAC Name |
4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C27H30Cl2N2O8S2.C6H15N/c1-2-19(15-26-30(11-3-5-13-40(32,33)34)22-17-20(28)7-9-24(22)38-26)16-27-31(12-4-6-14-41(35,36)37)23-18-21(29)8-10-25(23)39-27;1-4-7(5-2)6-3/h7-10,15-18H,2-6,11-14H2,1H3,(H-,32,33,34,35,36,37);4-6H2,1-3H3 |
InChI Key |
WBEYWDOEKGGXFF-UHFFFAOYSA-N |
SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)C=C3N(C4=C(O3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)/C=C\3/N(C4=C(O3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)C=C3N(C4=C(O3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC |
Key on ui other cas no. |
92771-38-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,9S,10R)-4-methoxy-17-methyl-3-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1496427.png)
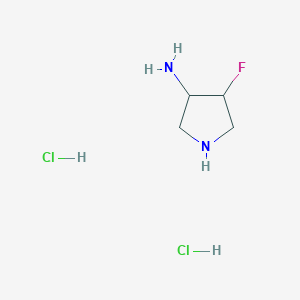
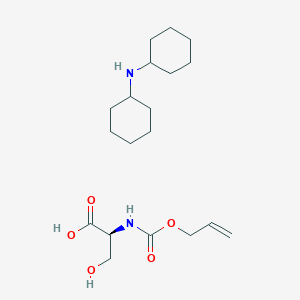
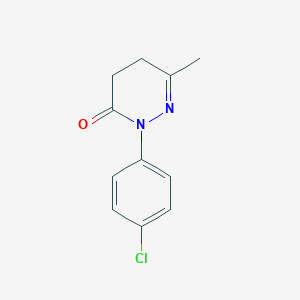
![[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496444.png)
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496446.png)
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496449.png)
![2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid](/img/structure/B1496454.png)

